Anomoian A

Description

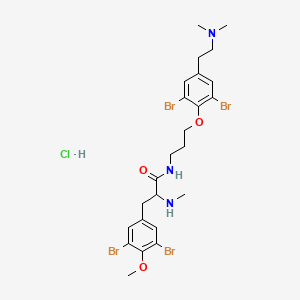

Anomoian A is a bromotyrosine-derived alkaloid isolated from marine sponges, notably from the genus Suberea and related species. Bromotyrosine derivatives are characterized by a tyrosine backbone modified with bromine substituents and additional functional groups, which confer diverse bioactivities, including cytotoxicity and enzyme inhibition .

This compound is hypothesized to share core structural features with Anomoian B and C, such as a brominated aromatic ring and a methylated side chain. For instance, Anomoian D (C24H31Br2N3O3) is identified as the O-demethyl derivative of this compound, suggesting that this compound contains a methyl group at the corresponding position . These compounds are typically characterized via advanced spectroscopic techniques, including 1D/2D NMR (COSY, HSQC, HMBC) and HRESIMS, to resolve complex spin systems and isotopic patterns .

Properties

CAS No. |

129602-20-6 |

|---|---|

Molecular Formula |

C24H32Br4ClN3O3 |

Molecular Weight |

765.6 g/mol |

IUPAC Name |

N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-(3,5-dibromo-4-methoxyphenyl)-2-(methylamino)propanamide;hydrochloride |

InChI |

InChI=1S/C24H31Br4N3O3.ClH/c1-29-21(14-16-12-17(25)22(33-4)18(26)13-16)24(32)30-7-5-9-34-23-19(27)10-15(11-20(23)28)6-8-31(2)3;/h10-13,21,29H,5-9,14H2,1-4H3,(H,30,32);1H |

InChI Key |

LMZWSUORUYFPEK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CC1=CC(=C(C(=C1)Br)OC)Br)C(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anomoian A involves the extraction of organic compounds from marine sponges. The planar structure of this compound is determined through 1D and 2D nuclear magnetic resonance (NMR) experiments and high-resolution mass spectrometry . The absolute stereochemistry is assigned by comparing optical rotation values of known bromotyrosines and by chemical degradation.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its recent discovery and the complexity of its extraction from natural sources. advancements in marine biotechnology and synthetic chemistry may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Anomoian A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different bromotyrosine derivatives.

Reduction: Reduction reactions can modify the bromine atoms in the structure, leading to different analogs.

Substitution: Substitution reactions involving bromine atoms can yield a variety of derivatives with potentially different biological activities.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products Formed:

Scientific Research Applications

Anomoian A has shown promise in several scientific research applications:

Chemistry: Used as a model compound to study bromotyrosine derivatives and their chemical properties.

Biology: Investigated for its role in marine ecosystems and its interactions with other marine organisms.

Mechanism of Action

The mechanism of action of Anomoian A involves the induction of apoptosis in cancer cells. This process is not mediated by the generation of reactive oxygen species or the inhibition of histone deacetylases . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to induce cell death makes it a promising candidate for further research in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between Anomoian A and its analogs:

Key Findings from Comparative Studies

Methylation and Bioactivity: The presence or absence of methyl groups significantly impacts bioactivity. For example, Anomoian D (O-demethyl this compound) may exhibit reduced cytotoxicity compared to this compound due to altered hydrophobicity or binding affinity . Anomoian E’s dimethylaminopropylic chain enhances its AChE inhibitory activity, a feature absent in this compound–D .

Cytotoxicity Mechanisms: Anomoian B and Aplyzanzine B show moderate cytotoxicity against cancer cell lines (e.g., KB cells), likely via interference with cell proliferation pathways . This compound’s bioactivity remains inferred but warrants further validation.

Enzyme Inhibition: Psammaplysene D (structurally related to Anomoian E) demonstrates competitive AChE inhibition, suggesting that bromotyrosine alkaloids may target neurological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.